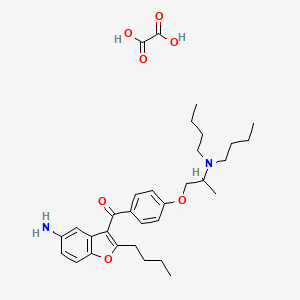
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which combines a benzofuran moiety with a dibutylamino propoxyphenyl group, making it a valuable compound in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves multiple steps. One common method includes the protection of the amine group in (5-Amino-2-butylbenzofuran-3-yl)boronic acid with methanesulfonyl chloride to form the corresponding mesylate. This is followed by a coupling reaction with 4-(3-(dibutylamino)propoxy)phenylboronic acid using palladium catalysts to form the biaryl compound. The mesylate group is then deprotected using sodium hydride to form the free amine, which is subsequently protected with 3-bromopropylamine hydrobromide. The final coupling reaction between the amine hydrobromide salt and the ketone group in (4-(3-(dibutylamino)propoxy)phenyl)methanone using palladium catalysts yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and streamlined purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets and pathways. It is known to affect ion channels and receptors in cells, leading to changes in cellular activity. This compound’s effects on cardiac cells make it a potential candidate for treating arrhythmias .
Comparación Con Compuestos Similares
Similar Compounds
Dronedarone: A class III antiarrhythmic agent used to treat cardiac arrhythmias.
Amiodarone: Another class III antiarrhythmic agent with a similar structure and function.
Uniqueness
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C32H44N2O7 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-5-8-11-28-29(26-20-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-22(4)32(18-9-6-2)19-10-7-3;3-1(4)2(5)6/h12-17,20,22H,5-11,18-19,21,31H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
FYLKYJHRPCMEQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCC(C)N(CCCC)CCCC.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


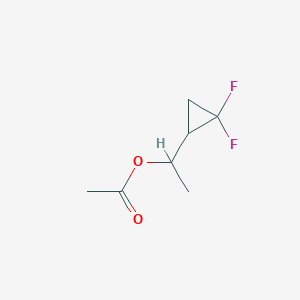
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
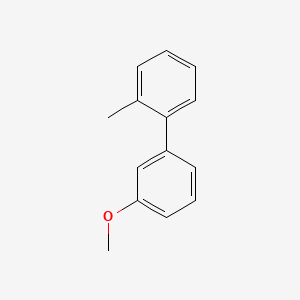
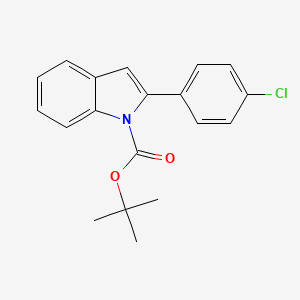
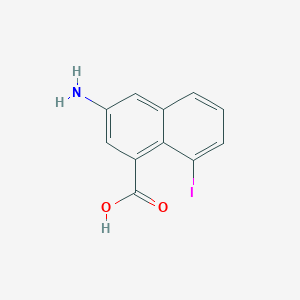
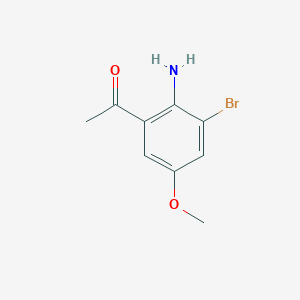
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
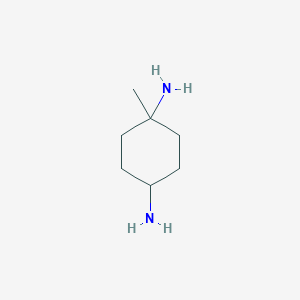
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
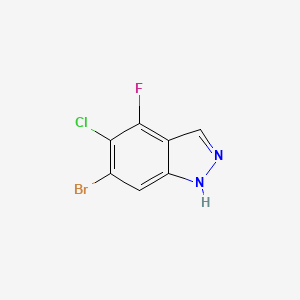
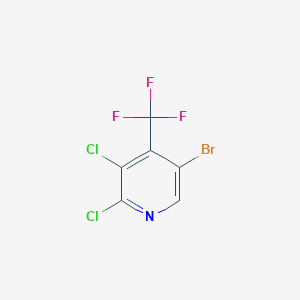
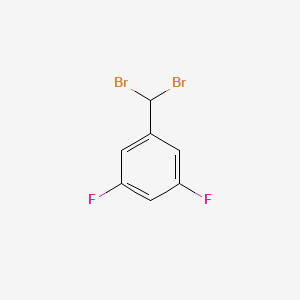
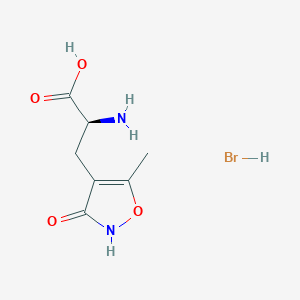
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
